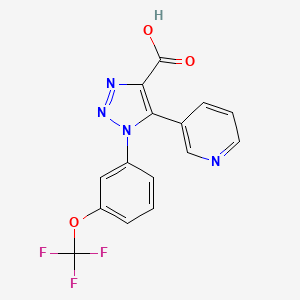
5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring, a trifluoromethoxy-substituted phenyl ring, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the pyridine and trifluoromethoxyphenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: This compound shares a similar pyridine and triazole structure but differs in its substitution pattern.
Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds have a similar triazole ring but differ in their overall structure and functional groups.
Uniqueness
5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its trifluoromethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and potential biological activity compared to similar compounds .
Biological Activity
5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves a one-pot reaction that combines pyridine derivatives with trifluoromethoxy phenyl groups. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazole derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
These IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an antitumor agent.
The mechanism through which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies suggest that triazole derivatives can interact with cellular pathways that regulate cell proliferation and survival. The presence of the trifluoromethoxy group enhances the compound's potency by modifying its interaction with biological targets.
Study on Anticancer Properties
A detailed investigation into the anticancer properties of triazole derivatives was conducted using various human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231 and MCF-7), indicating their potential use in cancer therapy .
Antimicrobial Activity
In addition to anticancer effects, triazoles have been reported to possess antimicrobial properties. Compounds featuring the triazole ring have shown effectiveness against a range of bacterial strains and fungi. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antimicrobial potency .
Properties
Molecular Formula |
C15H9F3N4O3 |
|---|---|
Molecular Weight |
350.25 g/mol |
IUPAC Name |
5-pyridin-3-yl-1-[3-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)25-11-5-1-4-10(7-11)22-13(9-3-2-6-19-8-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) |
InChI Key |
ZQQOTWAPGLDBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















